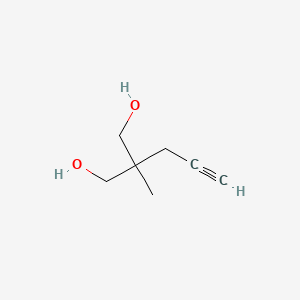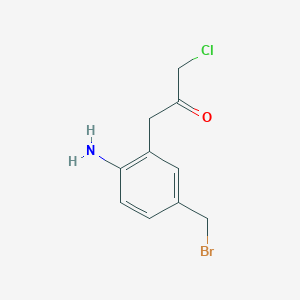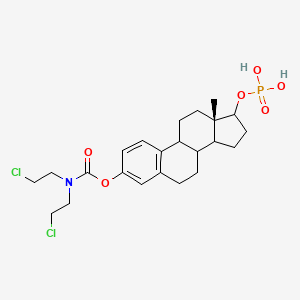
Estramustinephosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estramustine phosphate is a chemotherapeutic agent and estrogen ester used primarily in the treatment of prostate cancer. It is a combination of estradiol and nitrogen mustard, which gives it both hormonal and cytotoxic properties. This compound is known for its dual action as both an estrogen and a chemotherapy medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estramustine phosphate is synthesized by linking estradiol with a nitrogen mustard moiety through a carbamate ester bond. The synthesis involves the reaction of estradiol with bis(2-chloroethyl)amine to form estramustine, which is then phosphorylated to produce estramustine phosphate .
Industrial Production Methods
In industrial settings, the production of estramustine phosphate involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process typically includes steps such as esterification, phosphorylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Estramustine phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The carbamate ester bond can be hydrolyzed to release estradiol and nitrogen mustard derivatives.
Alkylation: The nitrogen mustard moiety can alkylate DNA and other cellular components, leading to cytotoxic effects.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes or acidic/basic environments.
Alkylation: Requires the presence of DNA or other nucleophilic targets within the cell.
Major Products Formed
Scientific Research Applications
Estramustine phosphate has a wide range of scientific research applications, particularly in the fields of medicine and oncology:
Prostate Cancer Treatment: Used as a chemotherapeutic agent for metastatic and progressive prostate cancer.
Radiation Protection: Exhibits properties that protect against radiation damage.
Cell Cycle Studies: Used in research to study cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
Estramustine phosphate exerts its effects through a combination of hormonal and cytotoxic mechanisms:
Comparison with Similar Compounds
Estramustine phosphate is unique due to its dual action as both an estrogen and a chemotherapeutic agent. Similar compounds include:
Estradiol: Primarily a hormonal agent without cytotoxic properties.
Nitrogen Mustard Derivatives: Cytotoxic agents without hormonal effects.
Estramustine phosphate stands out because it combines the properties of both types of compounds, making it particularly effective in the treatment of hormone-sensitive cancers like prostate cancer .
Properties
Molecular Formula |
C23H32Cl2NO6P |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18?,19?,20?,21?,23-/m0/s1 |
InChI Key |
ADFOJJHRTBFFOF-LUKFGJPWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


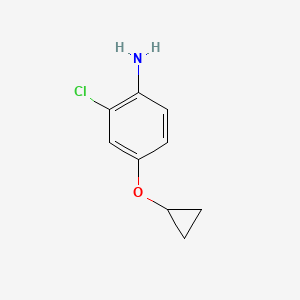
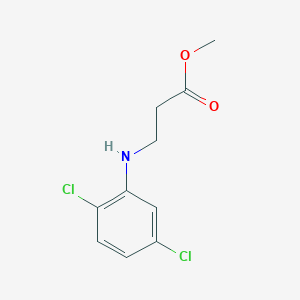
![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B14067875.png)
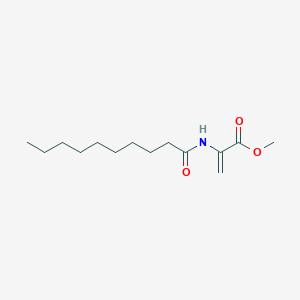
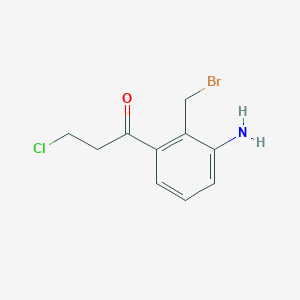
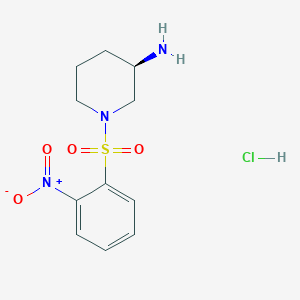
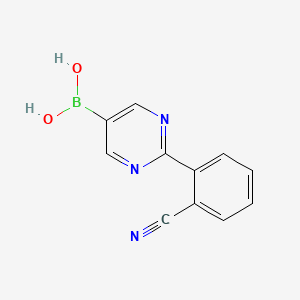
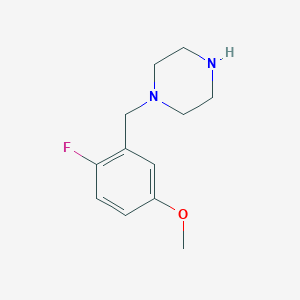
![N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B14067898.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
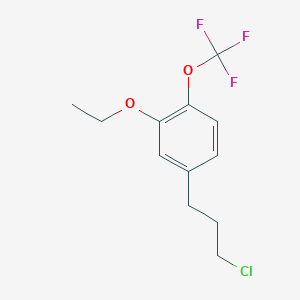
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
